4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione
Overview
Description
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione (PPD) is an organic compound that has been studied extensively for its potential applications in scientific research. PPD is a heterocyclic compound that has a five-membered ring with nitrogen and oxygen atoms. Its structure is similar to that of the pyridine ring, but with an additional nitrogen atom in the center of the ring. The compound is also known as 4-pyridone, 4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione, or 4-pyridone-3,5-dione.
Scientific Research Applications
Nonlinear Optical Materials
The compound’s potential use in non-linear optics is significant due to its molecular structure that allows for intramolecular charge transfer. This property is essential for materials used in optical signal processing applications, such as optical triggering and frequency transducers .
Intercalation Agents for Layered Compounds
This molecule can be intercalated within layered structures like zirconium 4-sulfophenylphosphonate. The arrangement of these molecules within the host layers can be crucial for developing new materials with unique electronic or catalytic properties .
Biological Activity
Derivatives of this compound have shown biological activity against certain types of cancer cells. This suggests that 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione could be a starting point for the development of new anticancer agents.
Antibacterial and Antifungal Applications
Host-Guest Chemistry
The ability of this compound to form stable complexes with other molecules makes it an interesting candidate for host-guest chemistry applications. This could lead to the development of new sensors or delivery systems for drugs and other small molecules .
Synthesis of Heterocyclic Compounds
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione: can serve as a precursor for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities .
Mechanism of Action
Target of Action
Pyridines and triazolidinediones are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and proteins, influencing their function .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
These compounds can be involved in a wide range of biochemical pathways, depending on their specific targets. They can influence signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The ADME properties of these compounds can also vary greatly. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of these compounds depend on their specific targets and mode of action. They can lead to changes in cellular function, gene expression, and more .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPTOIEZFIHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1795457-36-1 | |
Record name | 4-(pyridin-4-yl)-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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